7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of a thiadiazole ring and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base, followed by cyclization to form the 1,3,4-thiadiazole ring.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the brominated purine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiadiazole ring.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is used to study enzyme interactions and as a potential inhibitor of specific enzymes.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific enzymes. The thiadiazole ring can interact with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1,3,4-thiadiazole
- 5-amino-1,3,4-thiadiazole-2-thiol
- 1,3,4-thiadiazole derivatives
Uniqueness
What sets 7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of a thiadiazole ring and a brominated purine derivative. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C10H10BrN7O2S |
---|---|
Molecular Weight |
372.20 g/mol |
IUPAC Name |
7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H10BrN7O2S/c1-16-6-5(7(19)17(2)10(16)20)18(8(11)13-6)3-4-14-15-9(12)21-4/h3H2,1-2H3,(H2,12,15) |
InChI Key |
YABOJVQFOPQJJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.